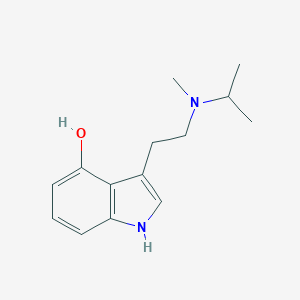

4-HO-MiPT

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-MIPT hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der analytischen Chemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Serotoninrezeptoren.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei der Behandlung von psychischen Erkrankungen.

Industrie: Wird zur Synthese anderer Tryptamin-Derivate für Forschungszwecke verwendet.

5. Wirkmechanismus

Es wird vermutet, dass 4-Hydroxy-MIPT seine Wirkungen durch partielle Agonisierung von Serotoninrezeptoren, insbesondere 5-HT2A- und 5-HT1A-Rezeptoren, entfaltet . Diese Interaktion führt zu einer veränderten Neurotransmission, die zu psychedelischen Effekten führt. Die molekularen Zielstrukturen und Pfade der Verbindung beinhalten die Modulation der Serotonin-Spiegel im Gehirn, ähnlich wie bei anderen serotonergen Psychedelika .

Wirkmechanismus

- Primary Targets : 4-HO-MiPT is thought to be a serotonergic psychedelic , similar to magic mushrooms, LSD, and mescaline .

- Role : Its primary targets include 5-HT2A and 5-HT1A serotonin receptors . These receptors play crucial roles in mood regulation, perception, and cognition.

- Similarity to Psilocin : Its pharmacological effects resemble those of psilocin, the active compound in magic mushrooms. Both compounds share structural similarities and act on similar receptors .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

4-Hydroxy-N-methyl-N-isopropyltryptamine is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . It interacts with these receptors to induce its psychedelic effects .

Cellular Effects

The effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine on cells are similar to those of other serotonergic psychedelics. It influences cell function by interacting with serotonin receptors, impacting cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the onset of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is 15 to 45 minutes and has a duration of 4 to 6 hours, depending on the dose . The Shulgins also described problems with the stability of 4-Hydroxy-N-methyl-N-isopropyltryptamine, explaining that it discolors quickly if it is not kept in an inert atmosphere and in a freezer .

Dosage Effects in Animal Models

In animal models, the effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine vary with different dosages . At lower doses, it induces head twitch responses (HTRs), a common effect of serotonergic psychedelics . At higher doses, the effects begin declining after six hours .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

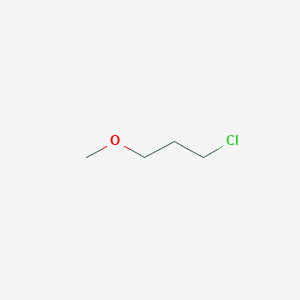

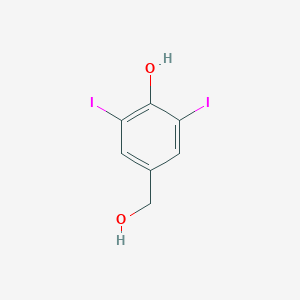

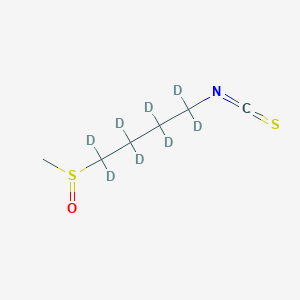

The synthesis of 4-hydroxy MIPT was first described by Alexander Shulgin in his book TiHKAL. The synthetic route involves the following steps:

Starting Material: The synthesis begins with the compound N-methyl-N-isopropyltryptamine.

Hydroxylation: The key step involves the hydroxylation of the indole ring at the 4-position to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for 4-hydroxy MIPT are not well-documented due to its status as a lesser-known psychedelic. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining purity standards.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Hydroxy-MIPT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere am Indolring.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Elektrophile Reagenzien wie Halogene können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von reduzierten Indolderivaten.

Substitution: Bildung von halogenierten Indolderivaten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Psilocin (4-Hydroxy-N,N-Dimethyltryptamin): Die primäre psychoaktive Verbindung in Magic Mushrooms.

4-Hydroxy-N-Methyl-N-Propyltryptamin (4-HO-MPT): Ein höherer Homolog von Psilocin.

4-Hydroxy-N,N-Diisopropyltryptamin (4-HO-DIPT): Ein weiteres psychedelisches Tryptamin mit ähnlichen Wirkungen.

Einzigartigkeit

4-Hydroxy-MIPT ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das eine Methyl- und eine Isopropylgruppe am Stickstoffatom beinhaltet. Diese strukturelle Variation führt zu unterschiedlichen pharmakologischen Wirkungen im Vergleich zu anderen Tryptaminen .

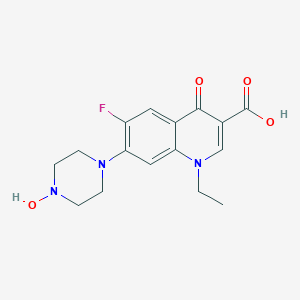

Eigenschaften

IUPAC Name |

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228492 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77872-43-6 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

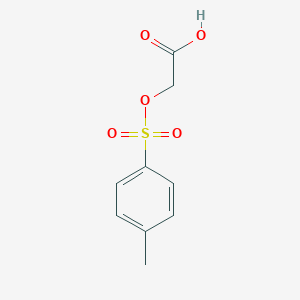

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

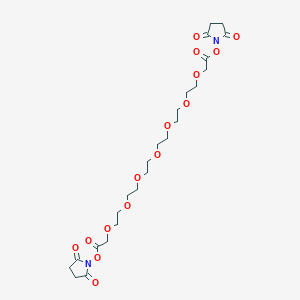

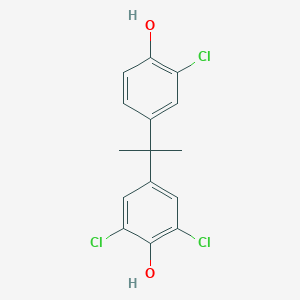

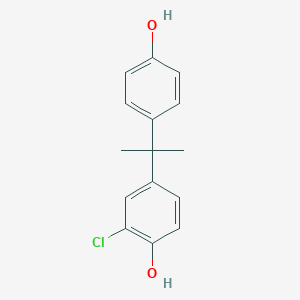

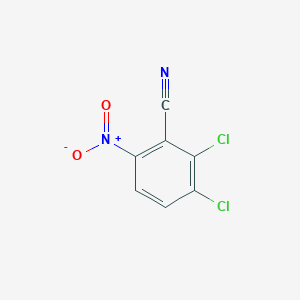

Feasible Synthetic Routes

Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?

A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, this compound, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.

Q2: Are there any insights into the structural characteristics of this compound?

A2: Yes, the crystal structure of this compound fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.

Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like this compound?

A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including this compound, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.

Q4: What analytical techniques have been used to characterize this compound?

A4: While specific analytical techniques for this compound were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)